Product packaging for 2,4-Diphenylpyrimidine(Cat. No.:CAS No. 25095-48-1)

2,4-Diphenylpyrimidine

Cat. No.: B12087079
CAS No.: 25095-48-1
M. Wt: 232.28 g/mol
InChI Key: WDRUBCBSUBXPSW-UHFFFAOYSA-N
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Description

2,4-Diphenylpyrimidine is a privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound features a central pyrimidine ring, a key building block of DNA and RNA, which is extensively utilized for its versatility and ability to improve pharmacokinetic properties by acting as a bioisostere for phenyl rings . The this compound structure is a core template for developing potent kinase inhibitors. Recent research has explored its derivatives as targeted anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) to overcome resistance in non-small cell lung cancer (NSCLC) . Other derivatives based on a similar diphenylpyrimidine-diamine motif have shown significant potential as kinase-targeted antimalarials, demonstrating activity against Plasmodium falciparum ( Pf ) and offering a promising starting point for antiparasitic drug development . The structural simplicity and synthetic accessibility of the this compound core allow for extensive modification, making it an invaluable tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2 B12087079 2,4-Diphenylpyrimidine CAS No. 25095-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-17-16(18-15)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUBCBSUBXPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459467
Record name Pyrimidine, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25095-48-1
Record name Pyrimidine, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Diphenylpyrimidine Derivatives

Established Synthetic Pathways for Pyrimidine (B1678525) Core Formation

The construction of the pyrimidine core is a fundamental step in the synthesis of 2,4-diphenylpyrimidine and its analogues. Classical and contemporary methods, including cyclization and multicomponent reactions, provide versatile entries to this heterocyclic system.

Cyclization Reactions Involving Amidines and Activated Electrophilic Partners

The condensation of amidines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of pyrimidine synthesis. In a notable example, 2,4,6-trisubstituted pyrimidines have been synthesized through an iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates. This method employs amidine compounds as the C-N unit, facilitating the construction of the pyrimidine ring. The reaction proceeds efficiently with a variety of ketoxime acetates and amidines bearing electron-donating, electron-neutral, or electron-withdrawing groups on the aryl rings. researchgate.net

Another approach involves the acceptorless dehydrogenative coupling of primary or secondary alcohols with amidines, catalyzed by a platinum-on-carbon (Pt/C) catalyst in the presence of a base like potassium tert-butoxide. This one-pot method allows for the synthesis of 2,4,6-trisubstituted pyrimidines from readily available starting materials. For instance, the reaction of acetamidine (B91507) with 1-phenylethanol (B42297) and benzyl (B1604629) alcohol yields 2-methyl-4,6-diphenylpyrimidine. acs.org The proposed mechanism involves the formation of a chalcone (B49325) intermediate via condensation of an acetophenone (B1666503) and a benzaldehyde (B42025), which are generated in situ from the respective alcohols. This chalcone then undergoes condensation and annulation with the amidine to form the pyrimidine ring. acs.org

Furthermore, the electrophilic activation of amides using triflic anhydride (B1165640) provides a route to polysubstituted pyrimidines. This three-component reaction merges an alkyne, a nitrile, and an amide to construct the pyrimidine core. thieme-connect.com

Multicomponent Reactions Leading to Pyrimidine Ring Systems

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, offering advantages in terms of atom economy and procedural simplicity. researchgate.netpreprints.org An efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines utilizes commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. nih.govsemanticscholar.org The selectivity of this reaction towards either pyrimidines or pyridines can be controlled by the choice of Lewis acid catalyst. nih.govsemanticscholar.org For example, using BF3·OEt2 as the catalyst favors the formation of pyrimidines. nih.gov The proposed mechanism involves the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde to form a chalcone intermediate, which then reacts with HMDS under acidic conditions to form the pyrimidine ring. nih.gov

A base-mediated, one-pot multicomponent reaction of amidine hydrochlorides, aldehydes, and acetylacetone (B45752) also provides a direct route to 2,4,6-trisubstituted pyrimidines under transition-metal-free conditions. researchgate.net

Biginelli-Type Reactions for Substituted Pyrimidinone Frameworks

The Biginelli reaction, a classic multicomponent reaction, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.orgscielo.org.mxjsynthchem.com This reaction, first reported by Pietro Biginelli in 1891, has seen renewed interest due to the pharmacological importance of DHPMs. wikipedia.orgjsynthchem.comsemanticscholar.org The original protocol often suffered from low yields, prompting the development of improved methods using various catalysts. scielo.org.mxsemanticscholar.org

The reaction mechanism is believed to start with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This electrophilic species then reacts with the enol of the β-ketoester. Subsequent cyclization through the attack of the amine onto the carbonyl group, followed by dehydration, yields the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org Various catalysts, including Brønsted and Lewis acids like Yb(OTf)3 and InCl3, have been employed to enhance the reaction efficiency and shorten reaction times. organic-chemistry.org The use of polyphosphate ester (PPE) has also been shown to significantly improve the yields of DHPMs compared to the classical HCl-catalyzed method. semanticscholar.org

Table 1: Comparison of Catalysts in Biginelli Reaction

Catalyst Solvent Conditions Yield Reference
HCl Ethanol Reflux Low to Moderate scielo.org.mxsemanticscholar.org
Yb(OTf)3 Solvent-free - Increased organic-chemistry.org
InCl3 - - - organic-chemistry.org
Polyphosphate Ester THF Reflux Significantly Higher semanticscholar.org
Dicalcium Phosphate Dihydrate Ethanol Reflux High scielo.org.mx

Advanced Functionalization and Derivatization Strategies for Diphenylpyrimidines

Post-synthetic modification of the diphenylpyrimidine scaffold allows for the introduction of diverse functional groups, enabling the fine-tuning of its properties. Cross-coupling reactions and regioselective functionalization are powerful tools in this regard.

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides. tcichemicals.com This reaction has been successfully applied to the arylation of pyrimidine cores. For instance, a library of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates was generated by the Suzuki-Miyaura coupling of a pyrimidine-based intermediate with various phenylboronic acids. researchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(OAc)2 with a phosphine (B1218219) ligand like PPh3 in the presence of a base. researchgate.net This methodology allows for the introduction of a wide range of aryl groups onto the pyrimidine ring.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.orgnih.gov This reaction enables the coupling of amines with aryl halides and has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine ligands, has significantly expanded the utility of this transformation. wikipedia.org This reaction is a key method for introducing amino groups onto the diphenylpyrimidine scaffold. smolecule.com

Regioselective Functionalization Techniques: Preferential O- versus N-Alkylation

The alkylation of pyrimidin-2(1H)-ones, which can exist in tautomeric forms, presents a challenge in regioselectivity, as both O- and N-alkylation can occur. rsc.org The outcome of the alkylation is often dependent on the reaction conditions, including the base, solvent, and alkylating agent. nih.gov

In the case of 4,6-diphenylpyrimidin-2(1H)-ones, studies have shown that N-alkylation is often the predominant pathway under basic conditions. rsc.org However, regioselective O-alkylation can be achieved under specific conditions. For example, the use of caesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature has been shown to favor the formation of the O-alkylated product with high regioselectivity. rsc.orgresearchgate.net Density functional theory (DFT) studies suggest that the free energy barrier for the formation of the O-isomer is lower than that of the N-isomer when using Cs2CO3 as the base. rsc.org In contrast, using potassium carbonate (K2CO3) resulted in a mixture of O- and N-alkylated products. rsc.orgresearchgate.net The use of silver salts has also been reported to increase the yield of the O-isomer in the alkylation of other pyrimidinone systems. rsc.org Palladium-catalyzed regioselective O-alkylation of 2-pyridones has also been developed, highlighting the role of metal catalysis in controlling regioselectivity. rsc.org

Table 2: Regioselective Alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one

Base Solvent Temperature O/N Ratio Yield (O-isomer) Reference
K2CO3 DMF - 42:58 58% rsc.orgresearchgate.net
Cs2CO3 DMF Room Temp. Highly Regioselective 89% rsc.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including this compound derivatives. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. wisdomlib.orgnih.govscholarsresearchlibrary.com

A common microwave-assisted approach involves the condensation of chalcones with amidine derivatives. For instance, the reaction of appropriately substituted chalcones with guanidine (B92328) nitrate (B79036) in the presence of zinc chloride under microwave irradiation yields aminopyrimidine compounds. nanobioletters.com This method is considered environmentally friendly due to reduced energy consumption and often solvent-free conditions. wisdomlib.orgnih.gov Research has demonstrated the successful synthesis of various aminopyrimidine derivatives by reacting chalcones and guanidine under microwave irradiation, with yields ranging from 33-56%. nanobioletters.com

The synthesis of chalcones themselves, which are key precursors, can also be efficiently achieved using microwave assistance. The Claisen-Schmidt condensation of aryl ketones with aryl aldehydes is a fundamental reaction for chalcone synthesis. nih.govmdpi.com Microwave irradiation, often in the presence of a catalyst like iodine-impregnated neutral alumina, can facilitate this reaction in a solvent-free manner, providing chalcones in high yields (79-95%) within minutes. nih.gov Other base catalysts such as sodium hydroxide (B78521) have also been employed in microwave-assisted chalcone synthesis. scholarsresearchlibrary.com

One-pot, multi-component reactions under microwave irradiation represent a highly efficient strategy for assembling complex pyrimidine structures. For example, 2,4,6-triarylpyrimidines can be synthesized in a one-pot, four-component reaction of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under solvent-free microwave conditions. researchgate.net Similarly, the Biginelli reaction, a three-component cyclocondensation, can be performed under solvent-free microwave irradiation using a catalytic amount of p-toluenesulfonic acid to produce dihydropyrimidinones, which are related structures. jocpr.com

The following table summarizes representative examples of microwave-assisted synthesis of pyrimidine derivatives and their precursors.

ReactantsCatalyst/ConditionsProductYield (%)Reference
Substituted Acetophenones, Aromatic Aldehydes70% NaOH (aq), 0-5°C then MWChalcones- nanobioletters.com
Chalcones, Guanidine NitrateZnCl₂, MWAminopyrimidines33-56 nanobioletters.com
Aryl Ketones, AldehydesI₂/Al₂O₃, MW, solvent-freeChalcones79-95 nih.gov
N-aryl-3-oxobutanamide, Aldehyde, Urea/Thioureap-TSA, MW, 100°C, solvent-free6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide- jocpr.com
Aryl Methyl Ketones, Benzaldehydes, Aromatic Nitriles, HydroxylamineMW, solvent-free2,4,6-TriarylpyrimidinesGood to Excellent researchgate.net

Preparation of Halogenated Diphenylpyrimidine Precursors as Synthetic Intermediates

Halogenated pyrimidines are crucial intermediates in the synthesis of a wide array of functionalized pyrimidine derivatives due to their susceptibility to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. researchgate.net The electron-deficient nature of the pyrimidine ring makes it more reactive towards nucleophilic attack compared to analogous benzene (B151609) halides. researchgate.net The introduction of halogen atoms, typically chlorine or bromine, at specific positions on the pyrimidine core, such as the 2, 4, or 6 positions, provides a handle for further molecular elaboration.

The synthesis of these halogenated precursors often starts from commercially available materials. For instance, 2,4-dichloropyrimidines are common starting points for the synthesis of diversely substituted pyrimidines. researchgate.netwuxiapptec.com The regioselectivity of nucleophilic substitution on dichloropyrimidines can be sensitive to substituents on the ring. While C-4 substitution is generally favored, electron-donating groups at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com

Suzuki coupling is a widely used palladium-catalyzed cross-coupling reaction for the arylation of halogenated pyrimidines. researchgate.net This method allows for the introduction of phenyl and other aryl groups to form diphenylpyrimidine structures. For example, the reaction of 2,4-dichloropyrimidines with arylboronic acids can lead to monophenyl- or diphenylpyrimidines depending on the reaction conditions. researchgate.net

Base-catalyzed nucleophilic aromatic substitution is another key method. For example, heteroatom-linked diarylpyrimidine derivatives bearing a chlorine substituent can be prepared through base-catalyzed SNAr reactions without the need for a palladium catalyst. researchgate.net

The synthesis of specific halogenated diphenylpyrimidines has been reported in various contexts. For instance, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a known compound where the bromo-substituent offers a site for further functionalization. cymitquimica.com The synthesis of N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide highlights the use of a halogenated phenyl group attached to the pyrimidine core. vulcanchem.com

The following table provides examples of reactions used to prepare or functionalize halogenated pyrimidine precursors.

Starting MaterialReagentsProduct TypeReaction TypeReference
2,4-DichloropyrimidinesArylboronic acids, Pd catalystMonophenyl- or DiphenylpyrimidinesSuzuki Coupling researchgate.net
Halogenated PyrimidinesAminesAminopyrimidinesNucleophilic Aromatic Substitution researchgate.net
2,4-Dichloropyrimidine with C-6 EDGNucleophileC-2 Substituted PyrimidineNucleophilic Aromatic Substitution wuxiapptec.com
HalogenopyrimidinesAminesHeteroatom-linked diarylpyrimidinesBase-catalyzed SNAr researchgate.net

Mechanistic Investigations of Pyrimidine-Forming Reactions

Cascade Processes and Annulation Reactions in Pyrimidine Synthesis

Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway for the synthesis of complex molecules like pyrimidines from simple starting materials in a single pot. rsc.org These processes involve multiple bond-forming events that occur sequentially without the isolation of intermediates, leading to high atom and step economy.

A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to form the pyrimidine ring. acs.org Similarly, nickel(II) pincer complexes have been shown to catalyze the acceptorless dehydrogenative annulation of alcohols with amidines and other coupling partners to produce highly substituted pyrimidines. acs.orgnih.gov The mechanism is proposed to proceed via the formation of aldehyde and chalcone intermediates. acs.org

Another strategy involves the cascade reaction of 3-formylchromones, heterocyclic ketene (B1206846) aminals, and amidine hydrochlorides to construct highly functionalized 5H-chromeno[4,3-d]pyrimidines. This process involves the formation of three new bonds and the cleavage of one bond in a one-pot reaction. rsc.org Silver-catalyzed cascade reactions of 3-cyanochromone (B1581749) with 1,1-enediamines have also been developed to synthesize complex fused pyrimidine systems. rsc.org

Ruthenium-catalyzed tandem reactions offer another route. For instance, a multicomponent annulation involving guanidine hydrochloride, a secondary alcohol, and a primary alcohol can produce 2-(N-alkylamino)pyrimidines. The proposed mechanism involves a "borrowing hydrogen" step followed by an aerobic dehydrogenative cyclization (ADC) step. sci-hub.se

These cascade and annulation reactions are powerful tools in heterocyclic synthesis, enabling the rapid assembly of diverse pyrimidine scaffolds. acs.orgthieme-connect.comnih.gov

Oxidative Dehydrogenation and Aromatization Mechanisms

The final step in many pyrimidine syntheses, particularly those starting from dihydropyrimidine (B8664642) intermediates, is an oxidative dehydrogenation or aromatization reaction. acs.orgnih.gov Dihydropyrimidines, such as those produced in the Biginelli reaction, are often resistant to oxidation, but various reagents and conditions have been developed to facilitate this transformation. clockss.org

A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines utilizes a catalytic amount of a copper salt (like CuCl₂) with an oxidant such as tert-butylhydroperoxide (TBHP). acs.orgnih.gov Other oxidizing agents like ceric sulfate (B86663) tetrahydrate in aqueous acetic acid have also proven effective for the oxidative dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net The mechanism for the ceric sulfate oxidation is proposed to involve a radical cation. researchgate.net

The choice of oxidant can be crucial for selectivity, especially when dealing with sensitive functional groups. clockss.org For instance, in the aromatization of certain dihydropyrimidines, reagents like chloranil (B122849) or DDQ can prevent the undesired dealkylation at the C4-position. clockss.org A study on the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines found that compounds with electron-donating substituents at position seven were prone to decomposition during oxidation. mdpi.comresearchgate.net

Photochemical methods can also be employed. An autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been developed, which proceeds by irradiation at 450 or 365 nm in DMSO in the presence of air, without an external photosensitizer. Mechanistic studies involving EPR and radical quenchers suggest a radical-based pathway. rsc.org

The mechanism of oxidation can vary. For example, the oxidation of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide (NO) is thought to be initiated by a hydrogen transfer from the N1-position to form an aminyl radical, which then undergoes homolytic cleavage to yield the aromatized product. acs.org

Nucleophilic Aromatic Substitution with Ring-Opening and Ring-Closure (SN(ANRORC)) Pathways

The SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) is a significant pathway in the nucleophilic substitution of certain heterocyclic systems, including pyrimidines, particularly with strong nucleophiles like amide ions in liquid ammonia. wikipedia.orgacs.org This mechanism provides an alternative to the standard SNAr (Addition-Elimination) pathway and can explain the formation of rearranged products.

A classic example is the reaction of 4-phenyl-6-bromopyrimidine with potassium amide in liquid ammonia, which yields 4-phenyl-6-aminopyrimidine. wikipedia.org Isotopic labeling studies (using ¹⁵N) have been crucial in demonstrating that the SN(ANRORC) mechanism is operative. These studies show that an internal ring nitrogen atom can be displaced to become an external nitrogen atom in the final product, which is a hallmark of a ring-opening and ring-closure sequence. wikipedia.org

The occurrence of the SN(ANRORC) mechanism is dependent on several structural factors. groenkennisnet.nl Key requirements include the unhindered access of the nucleophile (e.g., amide ion) to a specific carbon atom (often C-2 or C-6) for the initial addition, and the nature of substituents on the pyrimidine ring. groenkennisnet.nlresearchgate.net For instance, in the amination of 4-R-5-bromopyrimidines, an SN(ANRORC) pathway is observed for substituents like t-butyl and phenyl at the R position. However, if the substituent has an acidic proton alpha to the ring (e.g., a methyl group), deprotonation occurs, leading to a different mechanism. groenkennisnet.nl

The leaving group also plays a role. Studies on 2-X-4-phenylpyrimidines have shown that the extent to which the reaction proceeds via an SN(ANRORC) mechanism varies with the leaving group (X), with percentages ranging from 5% for X=CN to 91% for X=SCH₃. researchgate.net Furthermore, temperature can significantly influence the percentage of the reaction that follows the SN(ANRORC) pathway. groenkennisnet.nlresearchgate.net Evidence for the initial adduct formation (a Meisenheimer-type σ-adduct) has been obtained through PMR spectroscopy of reaction mixtures in liquid ammonia. researchgate.net

Coordination Chemistry and Metallosupramolecular Architectures Based on Diphenylpyrimidine Ligands

Design Principles for Pyrimidine-Based N-Donor Ligands

The design of N-donor ligands derived from pyrimidine (B1678525) is guided by several key principles aimed at tuning the properties of the resulting metal complexes. The pyrimidine ring itself is electron-deficient, which influences the electronic properties of the coordination compound. spiedigitallibrary.org This inherent electronic nature can be further modulated by the strategic placement of substituents.

In the context of 2,4-diphenylpyrimidine, the two phenyl groups introduce significant steric bulk, which can be exploited to control the coordination geometry around a metal center and to create specific pockets or channels in supramolecular assemblies. The rotational freedom of these phenyl groups allows for a degree of flexibility in the ligand's conformation.

Key design strategies for pyrimidine-based N-donor ligands include:

Donor-Acceptor Systems: The electron-accepting pyrimidine core can be combined with electron-donating groups to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type ligands. spiedigitallibrary.org In such designs, the pyrimidine acts as the acceptor unit, influencing the intramolecular charge-transfer characteristics of the resulting complexes, which is crucial for applications in optoelectronics. spiedigitallibrary.org

Steric Hindrance: The introduction of bulky groups, such as the phenyl substituents in this compound, can enforce specific coordination numbers and geometries, preventing unwanted side reactions and stabilizing reactive metal centers. nih.gov This steric hindrance is a critical factor in designing catalysts with high selectivity. nih.gov

Multidentate Ligand Formation: The pyrimidine scaffold can be incorporated into larger, multidentate ligand frameworks. For instance, by functionalizing the phenyl rings or the pyrimidine core itself, ligands with multiple N-donor sites can be synthesized, enabling the formation of stable chelate complexes. beilstein-journals.org The pyridine-pyrimidine-pyridine (py-pym-py) moiety is one such example that can adopt different conformations upon metal coordination. beilstein-journals.org

The design principles for these ligands are foundational to their application in constructing complex molecular architectures with tailored properties.

Cyclometalation Strategies Utilizing Diphenylpyrimidine Scaffolds

Cyclometalation, a reaction in which a ligand coordinates to a metal center via both a heteroatom and a carbon-metal bond, is a powerful strategy for creating highly stable, rigid organometallic complexes. The this compound scaffold is particularly well-suited for cyclometalation due to the presence of the phenyl rings, which can undergo C-H activation at the ortho position.

Directed ortho metalation (DoM) is a key technique employed in this context. wikipedia.org The nitrogen atoms of the pyrimidine ring can act as directing groups, facilitating the deprotonation and subsequent metalation of the ortho C-H bond of one of the phenyl substituents. nih.govacs.org This regioselective functionalization is crucial for the controlled synthesis of specific isomers.

Research has shown that in unsymmetrical phenylpyrimidines, there is often a preference for the metalation of a specific phenyl ring. For instance, in 6-methyl-2,4-diphenylpyrimidine, cyclopalladation occurs preferentially on the 2-phenyl ring. doi.org This selectivity is influenced by both electronic and steric factors.

The process of cyclometalation with diphenylpyrimidine ligands can be summarized as follows:

Initial Coordination: The pyrimidine nitrogen atom coordinates to the metal center.

C-H Activation: An intramolecular C-H bond at the ortho position of a phenyl ring is activated by the metal center.

Formation of the Metallacycle: A stable five- or six-membered metallacycle is formed, incorporating the C-M bond.

This strategy has been successfully employed to synthesize a variety of cyclometalated complexes with metals such as palladium, platinum, rhodium, and iridium. doi.orgnih.govrsc.orgbohrium.com These complexes often exhibit interesting photophysical properties and have been explored for applications in organic light-emitting diodes (OLEDs) and as sensors.

Formation of Mono- and Multimetallic Complexes with Diphenylpyrimidine Linkers

The structural versatility of this compound allows it to act not only as a chelating ligand in mononuclear complexes but also as a bridging ligand to construct multimetallic assemblies. The two nitrogen atoms of the pyrimidine ring can coordinate to different metal centers, facilitating the formation of dinuclear and polynuclear complexes.

Monometallic Complexes: The most straightforward coordination mode involves the this compound ligand binding to a single metal center. This is typically achieved through cyclometalation, as described in the previous section, where the ligand acts as a bidentate N^C donor. nih.gov

Multimetallic Complexes: The ability of the pyrimidine ring to bridge two metal centers is a key feature in the design of multimetallic systems. For example, 4,6-diphenylpyrimidine (B189498), an isomer of this compound, has been shown to form dinuclear platinum(II) complexes where the pyrimidine acts as a bridging unit between the two metal ions. nih.govnih.gov This principle can be extended to this compound to create heterobimetallic complexes, where two different metal ions are held in close proximity. chesci.com Such heterobimetallic systems are of great interest as they can exhibit cooperative effects in catalysis and materials science. chesci.commdpi.com

The stepwise synthesis of multimetallic assemblies can be achieved through a combination of cyclometalation and cross-coupling reactions. worktribe.com For example, a monometallic complex can be prepared first, followed by a subsequent reaction to introduce a second metal center. nih.gov This modular approach allows for the precise construction of complex architectures with well-defined structures and properties.

Complex TypeMetal Center(s)Role of DiphenylpyrimidineReference(s)
MononuclearPd(II), Pt(II), Ir(III), Rh(III)Cyclometalated N^C Ligand doi.orgnih.govrsc.orgbohrium.com
DinuclearPt(II)Bridging Ligand nih.govnih.gov
HeterobimetallicEarly and Late Transition MetalsBridging Ligand chesci.com
Multimetallic DendrimersIr(III), Ru(II)Component of Larger Ligand worktribe.com

Electronic and Steric Influence of Diphenylpyrimidine Ligands in Coordination Compounds

The electronic and steric properties of the this compound ligand play a crucial role in determining the structure, stability, and reactivity of its metal complexes. nih.govrsc.org

Electronic Effects: The pyrimidine ring is an electron-withdrawing heterocycle, which leads to a stabilization of the metal d-orbitals upon coordination. This can influence the redox potentials of the metal center and the energy levels of the frontier molecular orbitals. nih.gov In donor-acceptor type complexes, this electron-deficient character is essential for establishing the charge-transfer transitions that are responsible for their photophysical properties. spiedigitallibrary.org The electronic properties of the complex can be further fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings.

Steric Effects: The two phenyl groups on the pyrimidine ring impose significant steric constraints around the metal center. mdpi.com This steric bulk can:

Control Coordination Number: Prevent the coordination of additional ligands, leading to lower coordination numbers.

Influence Geometry: Dictate the spatial arrangement of other ligands in the coordination sphere.

Protect the Metal Center: Shield the metal from unwanted interactions with the solvent or other reagents, thereby enhancing the stability of the complex. nih.gov

Induce Asymmetry: In chiral complexes, the steric hindrance of the phenyl groups can play a role in creating a specific chiral environment around the metal, which is important for enantioselective catalysis.

The interplay between these electronic and steric effects allows for the rational design of coordination compounds with desired properties. For example, by modifying the substituents on the phenyl rings, it is possible to systematically tune the electronic and steric environment of the metal center, thereby optimizing the performance of the complex in a particular application. chemrxiv.org

Exploration of Diphenylpyrimidine-Metal Complexes in Catalysis Research

Metal complexes containing pyrimidine-based ligands have emerged as promising catalysts for a variety of organic transformations. researchgate.netrsc.org The unique combination of electronic and steric properties offered by the this compound scaffold makes it an attractive ligand for catalytic applications.

While research in this specific area is still developing, several studies have highlighted the potential of diphenylpyrimidine-metal complexes in catalysis:

Polymerization Reactions: Copper(II) complexes with chelating pyrazolylpyrimidine ligands, which share structural similarities with functionalized diphenylpyrimidines, have shown catalytic activity in the polymerization of ethylene (B1197577) when activated with a co-catalyst. researchgate.net The steric and electronic environment created by the ligand is crucial for the activity and selectivity of the catalyst.

Cross-Coupling Reactions: The stable cyclometalated complexes formed with diphenylpyrimidine ligands are analogous to systems used in various cross-coupling reactions. rsc.org The robust nature of the M-C bond in these complexes can lead to highly stable and reusable catalysts.

Dehydrogenative Annulation: Nickel(II) complexes have been used to catalyze the synthesis of 2,4,6-trisubstituted pyrimidines, including 2,4,6-triphenylpyrimidine, through a dehydrogenative annulation process. acs.org This demonstrates the potential for using metal complexes with pyrimidine-based ligands to catalyze the synthesis of the ligands themselves.

The exploration of this compound-metal complexes in catalysis is an active area of research. Future work will likely focus on expanding the range of catalytic transformations that can be achieved with these complexes and on developing more efficient and selective catalytic systems.

Catalytic ReactionMetalLigand SystemKey FindingsReference(s)
Ethylene PolymerizationCu(II)PyrazolylpyrimidineActive catalyst in the presence of a co-catalyst. researchgate.net
Dehydrogenative AnnulationNi(II)NNO Pincer LigandsEfficient synthesis of substituted pyrimidines. acs.org
General Cross-CouplingPd(0), Pt(0)DiphosphinidenecyclobutenesPotential for various cross-coupling reactions. rsc.org

Photophysical Properties and Optoelectronic Material Applications of Diphenylpyrimidine Derivatives

Excited State Dynamics and Photoluminescence Characteristics

The behavior of diphenylpyrimidine derivatives in their excited state is complex and influenced by a multitude of factors, including the surrounding solvent environment, the efficiency of light emission, and the specific chemical groups attached to the core structure.

Solvatochromic Behavior and Intramolecular Charge Transfer (ICT) Processes

Many diphenylpyrimidine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red-shift) as the polarity of the solvent increases. researchgate.netnih.gov This phenomenon is a hallmark of molecules that undergo intramolecular charge transfer (ICT) upon excitation. researchgate.netnih.gov In these systems, the pyrimidine (B1678525) core typically acts as the electron-accepting unit, while the phenyl substituents, especially when functionalized with electron-donating groups, serve as the electron-donating part. osf.ioresearchgate.net

Upon absorption of light, an electron is promoted to an excited state, leading to a significant redistribution of electron density from the donor to the acceptor moiety. This creates a large dipole moment in the excited state. frontiersin.orgnih.gov Polar solvents can stabilize this polar excited state more effectively than nonpolar solvents, thus lowering its energy and resulting in a red-shifted emission. nih.govfrontiersin.org For instance, 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF) shows a pronounced red shift in its photoluminescence (PL) peak from 400 nm in nonpolar cyclohexane (B81311) to 530 nm in the highly polar solvent DMF. frontiersin.orgfrontiersin.org Similarly, its isomer, 2,6-PhPMAF, displays an even stronger solvatochromic shift from 410 nm in cyclohexane to 560 nm in DMF, indicating a significant charge-transfer character in the excited state. frontiersin.org

The following table illustrates the solvatochromic shift of 4,6-PhPMAF in various solvents.

SolventDielectric Constant (ε)Photoluminescence Peak (nm)
Cyclohexane2.02400
Toluene2.38-
Chloroform4.8-
Acetone20.7-
DMF36.7530

Quantum Yield and Luminescence Efficiency Studies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and environment of diphenylpyrimidine derivatives. For instance, pyrimidine chromophores substituted with triphenylamine (B166846) groups generally show higher quantum yields than their 9-ethylcarbazole (B1664220) counterparts. osf.iomdpi.com A study on triphenylamine-substituted pyrimidines revealed quantum yields as high as 0.86. osf.iomdpi.com

The position of substituents also plays a critical role. For example, 4,6-disubstituted pyrimidines have been observed to exhibit enhanced fluorescence quantum yields compared to their C2-monosubstituted analogues. osf.iomdpi.com However, in some push-pull systems, such as those involving N,N-disubstituted amino groups, the quantum yield can be significantly quenched in polar solvents. nih.gov For example, the quantum yield of 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine drops dramatically in polar solvents, while the more sterically hindered 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine maintains a higher emission efficiency. nih.govdntb.gov.ua Specifically, in ethanol, the former has a quantum yield of 7%, whereas the latter shows a quantum yield of 31%. frontiersin.orgnih.gov

The table below summarizes the photoluminescence quantum yields (PLQY) for two related diphenylpyrimidine derivatives.

CompoundPhotoluminescence Quantum Yield (PLQY)
4,6-PhPMAF16.9%
2,6-PhPMAF29.5%

Impact of Molecular Torsion and Substituent Effects on Emission Properties

The emission properties of diphenylpyrimidine derivatives are profoundly influenced by the degree of twisting between the pyrimidine and phenyl rings, as well as the electronic nature of the substituents on the phenyl rings. dntb.gov.uamit.edu In donor-acceptor systems, the torsion angle of the donor group can govern the emissive properties. frontiersin.orgdntb.gov.ua

For example, in 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1), the N,N-dimethylamine group can more easily adopt a twisted geometry in the excited state in polar solvents. frontiersin.orgdntb.gov.ua This twisted intramolecular charge transfer (TICT) state provides a non-radiative decay pathway, leading to fluorescence quenching. dntb.gov.ua In contrast, for 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2), the bulky phenyl groups on the nitrogen atom create steric hindrance that prevents this twisting, thus making the non-radiative decay less favorable and preserving fluorescence. frontiersin.orgdntb.gov.ua

Substituent effects also play a crucial role. Electron-donating groups like triphenylamine tend to induce red-shifted absorption and emission bands compared to weaker donors like 9-ethylcarbazole. osf.iomdpi.com This is because stronger donors enhance the intramolecular charge transfer character of the molecule. osf.iomdpi.com The strategic placement of substituents can modulate the emission frequency across a wide range, which is a key consideration in designing materials for specific applications. frontiersin.orgnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Pyrimidine Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in pyrimidine derivatives containing a proton-donating group (like a hydroxyl group) in close proximity to a nitrogen atom on the pyrimidine ring. nih.govacs.org Upon photoexcitation, a rapid proton transfer occurs from the donor to the acceptor, forming an excited-state tautomer (often a keto form) from the initial enol form. nih.govacs.org

This process is typically associated with very large Stokes shifts (the difference between the absorption and emission maxima), very short excited-state lifetimes, and often low fluorescence quantum yields in solution. nih.govacs.org In many 2-(2′-hydroxyphenyl)pyrimidine systems, the excited keto tautomer deactivates through a non-radiative pathway, leading to little or no photoluminescence. acs.orgnih.govresearchgate.net The crucial role of the hydroxyl group is demonstrated by the fact that analogous derivatives without this group often exhibit strong violet or blue luminescence. nih.govacs.orgacs.org

The ESIPT process can be inhibited by protonating the pyrimidine ring with an acid. This blocks the proton transfer, causing a "switch-on" of fluorescence that can be detected by the naked eye, a property known as acidochromism. nih.govacs.orgacs.org This reversible fluorescence switching makes these compounds potentially useful for chemical sensing applications. nih.govacs.orgnih.gov

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), theoretically enabling 100% internal quantum efficiency. spiedigitallibrary.orgrsc.org Pyrimidine derivatives, with their electron-deficient nature, are excellent building blocks for TADF emitters. spiedigitallibrary.orgosf.iospiedigitallibrary.org

Design Strategies for TADF-Active Diphenylpyrimidine Chromophores

The key design strategy for creating TADF molecules is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgnih.gov This is typically achieved by designing donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor. nih.govresearchgate.net

In the context of diphenylpyrimidine derivatives, the diphenylpyrimidine moiety serves as the electron-acceptor core. scispace.com This is then linked to various electron-donating units, such as spiroacridine, carbazole (B46965), or acridine. researchgate.netscispace.com Introducing significant steric hindrance between the donor and acceptor units forces a twisted geometry, which spatially separates the HOMO and LUMO, thereby reducing ΔEST and facilitating the reverse intersystem crossing (rISC) from the triplet state back to the singlet state. nih.gov

For example, molecules like 4,6-PhPMAF and 2,6-PhPMAF are designed with a spiroacridine donor and a diphenylpyrimidine acceptor. frontiersin.orgnih.gov The isomeric position of the donor on the pyrimidine ring significantly impacts the photophysical properties. 2,6-PhPMAF exhibits a smaller ΔEST (0.17 eV) and a faster rISC rate (1.0 x 10⁸ s⁻¹) compared to 4,6-PhPMAF (ΔEST = 0.27 eV, krISC = 3.9 x 10⁷ s⁻¹), leading to significantly higher efficiency in OLED devices. nih.gov This demonstrates that subtle structural modifications are a powerful tool for optimizing TADF properties. spiedigitallibrary.orgrsc.org

The following table compares key parameters for two TADF emitters based on diphenylpyrimidine.

CompoundΔEST (eV)krISC (s-1)Max. External Quantum Efficiency (EQE)
4,6-PhPMAF0.273.9 x 1072.95%
2,6-PhPMAF0.171.0 x 10812.38%

Reverse Intersystem Crossing (RISC) Mechanisms and Efficiency in Pyrimidine Systems

Reverse intersystem crossing (RISC) is a critical photophysical process that enables the harvesting of non-emissive triplet excitons in organic molecules, converting them back into emissive singlet states. nih.govroyalsocietypublishing.org This mechanism is the foundation of thermally activated delayed fluorescence (TADF), a technology that allows for theoretically 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) without relying on heavy metals. ftmc.ltspiedigitallibrary.org In TADF, thermal energy is used to facilitate the spin-flip transition from the lowest triplet state (T₁) to the lowest singlet state (S₁). ftmc.ltscispace.com

The efficiency of the RISC process is governed by two key parameters: the energy gap between the S₁ and T₁ states (ΔEST) and the rate constant of reverse intersystem crossing (kRISC). ftmc.ltresearchgate.net To achieve efficient TADF, the ΔEST must be minimized (typically < 0.3 eV) to allow for effective thermal up-conversion of triplet excitons. ftmc.lt This is often accomplished in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, leading to a small ΔEST. ftmc.lt The rate of this conversion, kRISC, should be as high as possible to outcompete non-radiative decay pathways. researchgate.netnih.gov

In pyrimidine-based systems, the position of the nitrogen atoms and the linkage between donor and acceptor moieties significantly influence RISC efficiency. Studies on diphenylpyrimidine derivatives have shown that subtle structural changes can dramatically alter TADF properties. For instance, a comparison between two isomers, 10-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (2,6-PhPMAF) and 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene] (4,6-PhPMAF), reveals the impact of the nitrogen's position. frontiersin.orgnih.gov The 2,6-isomer exhibits a smaller ΔEST and a significantly faster kRISC, leading to much higher device performance. frontiersin.org This is attributed to faster up-conversion of triplet excitons to the singlet state. frontiersin.orgnih.gov

Researchers have explored various strategies to accelerate kRISC. One approach involves designing molecules where different types of charge-transfer (CT) states have very close energy levels, which can enhance spin-orbit coupling. nih.gov For example, substituting the phenyl groups in the well-known TADF material DMAC-TRZ with pyrimidine groups to create DMAC-bPmT resulted in a kRISC three times higher than the original compound. nih.gov Another strategy involves the intervention of locally excited triplet states (³LE) between the CT singlet and triplet states (¹CT and ³CT) to trigger a faster spin-flip. researchgate.net Tiny structural manipulations, such as the addition of methyl groups, can also tune the energy levels to boost the RISC rate. researchgate.netktu.edu

CompoundΔEST (eV)kRISC (s-1)Reference
2,6-PhPMAF0.171.0 x 108 frontiersin.orgnih.gov
4,6-PhPMAF0.273.9 x 107 frontiersin.orgnih.gov
CP2 (ortho/meta donors)0.135Not Specified ftmc.lt
DMAC-bPmTNot Specified3x higher than DMAC-TRZ nih.gov

Molecular Self-Assembly and Tunable Emissive Properties

Molecular self-assembly, the spontaneous organization of molecules into ordered structures through noncovalent interactions, is a powerful strategy for developing functional materials with tunable properties. acs.orgnih.govchemrxiv.org In the context of diphenylpyrimidine derivatives, self-assembly plays a crucial role in dictating the photophysical characteristics of the material in the solid state. researchgate.net The interactions responsible for forming these supramolecular architectures include hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgresearchgate.net

The structure of pyrimidine derivatives greatly influences their aggregation behavior. For example, N-phthalimide protected 4-amino-2-butenyl 5-substituted pyrimidine derivatives have been shown to assemble via self-complementary N−H···O hydrogen bonds to form centrosymmetric dimers. acs.org These dimers can then further organize into complex three-dimensional networks through additional C−H···O and C−H···F interactions. acs.org The final architecture of the assembly dictates the emissive properties of the material. acs.org

The emissive properties of diphenylpyrimidine derivatives can be tuned by controlling their self-assembly. Many donor-acceptor pyrimidine compounds exhibit strong solvatochromism, where the emission color shifts with the polarity of the solvent. frontiersin.orgacs.org This behavior is characteristic of molecules that form an intramolecular charge transfer (ICT) state upon excitation and indicates a highly polar emitting state. acs.orgdntb.gov.ua For example, 4,6-PhPMAF shows a significant red shift in its photoluminescence peak from 400 nm in nonpolar cyclohexane to 530 nm in polar DMF. frontiersin.org

Furthermore, the rigidity of the molecular environment is key to achieving high emission efficiency. In solution, molecules can undergo torsional rotations, which often lead to non-radiative decay and quench fluorescence. dntb.gov.ua By embedding these molecules in a rigid polymer matrix like PMMA or by encouraging solid-state packing that restricts these intramolecular motions, non-radiative deactivation pathways can be minimized. ktu.eduresearchgate.net This restriction of molecular vibration and rotation significantly enhances the quantum yield of delayed fluorescence, a critical factor for high-performance optoelectronic devices. ktu.eduresearchgate.net The specific arrangement of molecules, such as H-type or J-type aggregation, can also be controlled by structural modification, leading to significant differences in photophysical and photovoltaic performance. researchgate.net

Integration of Diphenylpyrimidine Derivatives in Organic Electronic Devices

Diphenylpyrimidine derivatives have emerged as highly versatile building blocks for high-performance organic electronic devices, particularly OLEDs. researchgate.net Their electron-deficient nature makes the pyrimidine core an excellent acceptor unit, which can be combined with various electron-donating groups to create efficient TADF emitters. spiedigitallibrary.orgspiedigitallibrary.org These materials can be designed as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, allowing for fine-tuning of emission colors from blue to red. spiedigitallibrary.orgspiedigitallibrary.org Additionally, their properties make them suitable for use as bipolar host materials or electron-transporting materials in phosphorescent and fluorescent OLEDs. spiedigitallibrary.orgrsc.org

The performance of OLEDs incorporating diphenylpyrimidine derivatives is strongly linked to the molecule's photophysical properties, especially the RISC efficiency discussed previously. A prime example is the comparison between devices using the 2,6-PhPMAF and 4,6-PhPMAF isomers as blue TADF emitters. frontiersin.orgnih.gov The device with the 2,6-PhPMAF emitter achieved a maximum external quantum efficiency (EQE) of 12.38% and a high luminance of 1,445 cd/m². frontiersin.org In contrast, the 4,6-PhPMAF-based device showed a lower EQE of 2.95% and a luminance of 213 cd/m². frontiersin.orgnih.gov This four-fold difference in performance is directly attributed to the smaller ΔEST (0.17 eV vs. 0.27 eV) and faster kRISC of the 2,6-isomer, which allows for more efficient harvesting of triplet excitons. frontiersin.orgnih.gov However, the 4,6-PhPMAF derivative produced a deeper blue emission with superior color purity (CIE coordinate y=0.11), which is highly desirable for display applications. frontiersin.orgnih.gov

Diphenylpyrimidine derivatives are also effective as host materials. Bipolar host materials are crucial for achieving charge balance within the emitting layer of an OLED, leading to higher efficiency and longer device lifetimes. By coupling a 2,4-diphenylpyrimidine unit with carbazole-based donor units, researchers have synthesized bipolar hosts for solution-processed green TADF-OLEDs. rsc.org A device using the Py2ICz host material demonstrated an outstanding maximum EQE of 24.1%, highlighting the potential of pyrimidine cores in creating superior host materials with excellent charge balance. rsc.org Another novel host, 1MPA, based on an acridine-pyrimidine structure, was used to fabricate a blue TADF OLED with an EQE of 13.6% and low efficiency roll-off at high brightness. vu.lt

CompoundRole in DeviceMax. EQE (%)Max. Luminance (cd/m²)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Reference
2,6-PhPMAFEmitter12.381,44519.615.4(0.16, 0.19) frontiersin.orgnih.gov
4,6-PhPMAFEmitter2.952133.272.94(0.15, 0.11) frontiersin.orgnih.gov
Py2ICzHost24.1Not SpecifiedNot SpecifiedNot SpecifiedGreen Emission rsc.org
1MPAHost13.6>1000Not SpecifiedNot Specified(0.16, 0.18) vu.lt

Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundThis compound
2,6-PhPMAF10-(4-(2,6-diphenylpyrimidin-4-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene]
4,6-PhPMAF4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9′-fluorene]
DMAC-bPmTNot specified, a derivative of DMAC-TRZ with pyrimidine groups
CP2A pyrimidine acceptor with tert-butyl carbazole donors at ortho and meta positions
Py2ICzA bipolar host material coupling this compound to a modified mCP (3,3-di(9H-carbazol-9-yl)biphenyl) structure
1MPA10,10'-(2-Methylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine)
PMMAPoly(methyl methacrylate)
DMFDimethylformamide

Advanced Spectroscopic and Structural Characterization of 2,4 Diphenylpyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-diphenylpyrimidine systems, offering insights into the chemical environment of magnetically active nuclei. uobasrah.edu.iq

Proton (¹H) NMR spectroscopy is fundamental in confirming the substitution pattern and the environment of protons within the this compound scaffold. youtube.com The aromatic protons of the phenyl groups typically resonate in the downfield region of the spectrum, generally between δ 7.07 and 8.65 ppm. vulcanchem.com The specific chemical shifts and coupling patterns are influenced by the electronic nature of any substituents on the phenyl rings. For the parent this compound, the aromatic protons appear as multiplets, while the pyrimidine (B1678525) ring protons show distinct singlets at different chemical shifts. vulcanchem.com For instance, in some derivatives, the pyrimidine protons appear as singlets near δ 8.5–9.0 ppm. vulcanchem.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. libretexts.org The chemical shifts of the carbon atoms are spread over a wider range (typically 0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org For this compound derivatives, distinct signals are observed for the carbons of the pyrimidine ring and the phenyl substituents. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in double bonds appearing at lower fields. libretexts.org For example, in a substituted this compound, the ¹³C NMR spectrum in CDCl₃ showed a range of signals corresponding to the different carbon atoms in the molecule. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-(4-Fluorophenyl)-2,6-diphenylpyrimidineCDCl₃8.71 (d, J = 7.5 Hz, 2H), 8.31–8.28 (m, 4H), 7.97 (s, 1H), 7.60–7.51 (m, 6H), 7.27–7.23 (m, 2H)164.86, 164.59 (d, J = 249.475 Hz), 164.51, 163.63, 138.01, 137.43, 133.65 (d, J = 2.75 Hz), 130.84, 130.71, 129.29 (d, J = 8.5 Hz, 2x), 128.93 (2x), 128.46 (2x), 128.44 (2x), 127.26 (2x), 115.93 (d, J = 21.5 Hz, 2x), 109.89
4-(3-Bromophenyl)-2,6-diphenylpyrimidineCDCl₃8.72 (d, J = 8.5 Hz, 2H), 8.44 (s, 1H), 8.29 (d, J = 8.0 Hz, 2H), 8.20 (d, J = 8.0 Hz, 1H), 7.97 (s, 1H), 7.67 (d, J = 8.0 Hz, 1H), 7.61–7.52 (m, 6H), 7.43 (t, J = 8.0 Hz, 1H)165.04, 164.61, 163.21, 139.60, 137.85, 137.24, 133.61, 130.95, 130.80, 130.40, 130.31, 128.94 (2x), 128.48 (4x), 127.29 (2x), 125.80, 123.20, 110.25
4-(2-Bromophenyl)-2,6-diphenylpyrimidineCDCl₃8.68 (d, J = 7.5 Hz, 2H), 8.29 (d, J = 7.0 Hz, 2H), 7.97 (s, 1H), 7.80–7.73 (m, 2H), 7.60–7.47 (m, 7H), 7.35 (t, J = 8.0 Hz, 1H)166.09, 164.55, 163.82, 139.59, 137.91, 137.22, 133.75, 131.57, 130.90, 130.72, 130.70, 128.94 (2x), 128.49 (2x), 128.47 (2x), 127.76, 127.36 (2x), 121.65, 115.07

For derivatives of this compound that incorporate phosphorus or have specific nitrogen environments of interest, ³¹P and ¹⁵N NMR spectroscopy provide direct and sensitive probes.

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. researchgate.netavantiresearch.com The chemical shifts in ³¹P NMR are highly sensitive to the coordination number and the electronic environment of the phosphorus atom, with a very wide chemical shift range. researchgate.net In the context of this compound derivatives, this technique would be invaluable for studying phosphine (B1218219), phosphonate, or other phosphorus-containing functional groups attached to the pyrimidine or phenyl rings. nih.gov For example, phosphitylation of hydroxyl groups on derivatives with reagents like 2-chloro-4,4,5,5-tetramethyl-dioxaphospholane allows for their characterization and quantification using ³¹P NMR. uoc.gr

¹⁵N NMR spectroscopy, despite the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic structure of the nitrogen atoms within the pyrimidine ring and any nitrogen-containing substituents. u-szeged.hursc.org The chemical shifts of nitrogen are very sensitive to the local electronic environment, including hybridization and participation in hydrogen bonding or tautomeric equilibria. scispace.com For instance, in related N-oxide systems, ¹⁵N NMR has been used to study the influence of substituents on the pyrimidine ring nitrogen chemical shifts and to investigate tautomeric forms. scispace.com The chemical shifts of pyridine-like nitrogen atoms are found in a distinct range from pyrrole-like nitrogens. u-szeged.hu

Proton (1H) and Carbon-13 (13C) NMR Investigations of Pyrimidine Ring and Phenyl Substituents

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. nih.gov For example, the molecular ion peak [M+H]⁺ is commonly observed in ESI-MS. nih.gov

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments can help to identify the different components of the molecule and their connectivity.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. uobasrah.edu.iq The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. For this compound, the IR spectrum is characterized by several key absorption bands. vulcanchem.com Stretching vibrations for the C=N bonds in the pyrimidine ring are typically observed in the region of 1678–1681 cm⁻¹. vulcanchem.com The C=C stretching vibrations of the aromatic phenyl rings and the pyrimidine ring give rise to bands in the 1513–1566 cm⁻¹ range. vulcanchem.com

In substituted derivatives, the IR spectrum will show additional bands corresponding to the specific functional groups. For example, a carboxamide derivative would exhibit a C=O stretching vibration between 1645–1695 cm⁻¹ and an N-H stretching vibration in the range of 3222–3311 cm⁻¹. vulcanchem.com The presence or absence of specific bands in the IR spectrum provides crucial evidence for the successful synthesis of a target molecule and its purity. asianpubs.org

Interactive Table: Characteristic IR Absorption Bands for this compound and Derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=N (pyrimidine)Stretching1678–1681
C=C (aromatic)Stretching1513–1566
C=O (carboxamide)Stretching1645–1695
N-H (carboxamide)Stretching3222–3311
O-H (hydroxyl)Stretching (broad)3200–3400

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu For this compound and its derivatives, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The parent this compound exhibits absorption maxima in the range of 270–290 nm, which are attributed to π→π* transitions within the conjugated aromatic system. vulcanchem.com

The photoluminescence (PL) properties of this compound derivatives are of significant interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The emission wavelength and quantum yield are highly dependent on the molecular structure and the nature of any substituents. For example, some derivatives exhibit blue fluorescence, while others can be tuned to emit at longer wavelengths. nih.govfrontiersin.org The introduction of certain functional groups can lead to intramolecular charge transfer (ICT) states, which can influence the emission properties. acs.org In some cases, the fluorescence can be switched on or off by external stimuli, such as changes in pH. acs.org

Interactive Table: Photophysical Properties of Selected this compound Derivatives.

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
This compound270-290--
4,6-PhPMAF300-350438Toluene
2,6-PhPMAF300-350458Toluene
Bipolar material with this compound-426 (film)-

X-ray Crystallography and Diffraction Techniques for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org This information is crucial for understanding the relationship between molecular structure and macroscopic properties.

For example, the crystal structure of N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine revealed the dihedral angles between the pyrimidine and phenyl rings to be 66.09 (12)° and 71.39 (13)°. nih.gov Crystal structure analysis of various derivatives has shown that the packing of molecules in the crystal lattice is often governed by intermolecular interactions such as C-H···N and C-H···Se hydrogen bonds. nih.gov These solid-state interactions can significantly influence the physical properties of the material. acs.orgresearchgate.net

Interactive Table: Crystallographic Data for a this compound Derivative.

CompoundN⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine
Molecular FormulaC₁₈H₁₇N₅O₂
Molecular Weight335.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.794 (2)
b (Å)7.0019 (14)
c (Å)23.650 (6)
β (°)109.02 (3)
Volume (ų)1689.8 (6)
Z4

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de It provides precise data on bond lengths, bond angles, and torsion angles, which define the molecular geometry. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that dictate the supramolecular architecture.

In a study of a related compound, 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine, SC-XRD analysis revealed significant details about its molecular conformation. nih.gov The molecule was found to have no internal symmetry, despite the symmetric substitution pattern. The molecular structure is polarized, and the conformation is defined by several key torsion angles. One of the phenyl rings is nearly coplanar with the central pyrimidine ring, with a dihedral angle of just 1.8(2)°, while the other phenyl ring is significantly twisted out of the plane, showing a dihedral angle of 60.9(2)°. nih.gov

Intermolecular interactions are critical in directing the assembly of molecules in the solid state. In derivatives of 4-methyl-1,6-diphenylpyrimidine, the crystal packing is primarily governed by C-H···N and C-H···Se interactions. nih.govnih.gov For the 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine crystal, the supramolecular structure is built through a combination of interactions. Two intramolecular N—H···O hydrogen bonds are present. nih.gov Molecules are first linked into centrosymmetric dimers by pairs of three-centre C—H···(O)2 hydrogen bonds. These dimers are then further assembled into chains via π–π stacking interactions between the pyrimidine rings of adjacent dimers. nih.gov

Table 1: Crystallographic Data for 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine Data sourced from a study on a derivative of this compound. nih.gov

Parameter Value
Chemical Formula C₁₆H₁₃N₅O₂
Molecular Weight 307.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9112 (11)
b (Å) 5.5582 (6)
c (Å) 30.665 (3)
β (°) 94.541 (10)
Volume (ų) 1344.2 (3)
Z (molecules/unit cell) 4

Grazing-Incident Wide-Angle X-ray Diffraction (GI-WAXD) for Film Morphology

Grazing-Incident Wide-Angle X-ray Diffraction (GI-WAXD) is a powerful surface-sensitive technique used to investigate the crystalline structure, molecular orientation, and packing in thin films. measurlabs.comsgservice.com.tw By using a very small angle of incidence for the X-ray beam, the technique enhances the diffraction signal from the film while minimizing interference from the substrate. measurlabs.com This is particularly valuable for organic semiconductor films, where molecular orientation significantly impacts device performance.

For thin films containing diphenylpyrimidine derivatives, such as those used in organic light-emitting diodes (OLEDs), GI-WAXD is employed to probe the crystal orientation. sgservice.com.twresearchgate.net In studies of films containing 4,6-diphenylpyrimidine (B189498) derivatives, two-dimensional (2D) GI-WAXD patterns revealed distinct Debye-Scherrer rings, which indicate the presence of crystalline domains. sgservice.com.tw Analysis of these patterns can distinguish between different molecular orientations, such as "edge-on" (where the π-stacking direction is parallel to the substrate) and "face-on" (where the π-stacking direction is perpendicular to the substrate). sgservice.com.tw In some cases, the diffraction patterns show a transformation from rings to well-defined Bragg spots, which signifies an enhanced vertical crystal orientation, a feature that can be beneficial for charge transport. sgservice.com.tw The azimuthal intensity plots derived from the 2D patterns provide quantitative information about the orientation distribution of the crystallites within the film. researchgate.net

Surface Morphological Analysis: Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanoscale. wikipedia.orgoxinst.com It functions by scanning a sharp mechanical probe, or tip, over the surface and measuring the forces between the tip and the sample. wikipedia.org This allows for the characterization of surface features, roughness, and texture without requiring the sample to be electrically conductive. researchgate.net

In the context of this compound systems, AFM is used to evaluate the quality of thin films, which is critical for electronic device applications. A smooth and uniform film morphology is often required to ensure efficient device operation and prevent short circuits. For instance, an AFM study of a thin film composed of bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) doped with a 4,6-diphenylpyrimidine derivative (4,6-PhPMAF) was conducted. The analysis yielded a root-mean-square (Rq) roughness value of less than 0.3 nm. vulcanchem.com This extremely low roughness indicates the formation of an excellent, very smooth, and amorphous film surface, which is highly desirable for creating high-performance electronic devices. vulcanchem.com

Table 2: Surface Roughness of a Diphenylpyrimidine-Containing Film Data obtained via Atomic Force Microscopy (AFM).

Material Technique Measured Parameter Value
DPEPO:4,6-PhPMAF Thin Film AFM Root-Mean-Square Roughness (Rq) < 0.3 nm vulcanchem.com

Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species. gamry.compineresearch.com The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. pineresearch.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of a compound, the stability of its redox states, and the kinetics of electron transfer reactions.

The electrochemical properties of diphenylpyrimidine-based systems have been characterized using CV to determine their energy levels, which is essential for designing materials for electronic applications. frontiersin.orgnih.gov In a typical experiment, CV is performed in a three-electrode system, using a platinum working electrode, a platinum wire auxiliary electrode, and a silver/silver chloride (Ag/AgCl) reference electrode, with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) in a solvent like acetonitrile. frontiersin.orgnih.gov

From the onset potentials of the oxidation and reduction peaks in the voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. frontiersin.org The difference between the LUMO and HOMO levels gives the electrochemical bandgap (ΔECV). nih.gov For two push-pull systems based on 2,6-diphenylpyrimidine (D1 and D2), the HOMO and LUMO energy levels were determined. frontiersin.orgnih.gov These values are critical for assessing the suitability of these materials as emitters or hosts in OLEDs, as they determine the efficiency of charge injection and transport. frontiersin.org

Table 3: Electrochemical Properties of Diphenylpyrimidine Derivatives from Cyclic Voltammetry All values are in electron volts (eV). frontiersin.orgnih.gov

Compound HOMO (eV) LUMO (eV) Electrochemical Bandgap (ΔECV) (eV)
D1 -5.7 -2.6 3.1
D2 -5.6 -2.6 3.0

Table of Mentioned Compounds

Theoretical and Computational Chemistry Approaches to Diphenylpyrimidine Research

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgresearchgate.net DFT is particularly valued for its balance between computational cost and accuracy, making it a popular choice for studying the ground-state properties of molecules. wikipedia.orggoogle.com TD-DFT, on the other hand, is essential for exploring electronically excited states and predicting spectroscopic properties. nih.govbaumeiergroup.com

Geometry Optimization and Electronic Structure Determination (Ground and Excited States)

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. crystalsolutions.eu For 2,4-diphenylpyrimidine and its derivatives, DFT calculations are employed to find the equilibrium geometry by locating the minimum on the potential energy surface. google.comuni-muenchen.de This involves systematically adjusting the atomic coordinates until the forces on the atoms are negligible. uni-muenchen.de For instance, DFT calculations on related structures have revealed that the pyrimidine (B1678525) core tends to adopt a planar conformation. vulcanchem.com The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining accurate results. researchgate.netarxiv.org

Once the optimized geometry is obtained, the electronic structure in the ground state (S₀) can be analyzed. This provides information about the distribution of electrons within the molecule. For excited states, TD-DFT is utilized to optimize the geometry of states like the first singlet (S₁) and triplet (T₁) excited states. frontiersin.orgfrontiersin.org This is critical for understanding the photophysical properties of the molecule, such as fluorescence and phosphorescence. For example, in studies of diphenylpyrimidine derivatives, the excited state geometries have been optimized using the TD-CAM-B3LYP/def2-SVP level of theory. frontiersin.orgfrontiersin.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comwikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and its electronic and optical properties. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the energy gap (E_g), provides an estimate of the molecule's excitability.

In the context of this compound derivatives, DFT calculations have been instrumental in determining the energies and spatial distributions of the HOMO and LUMO. frontiersin.org For instance, in certain derivatives designed for organic light-emitting diodes (OLEDs), the HOMO has been found to be localized on a donor group, while the LUMO is situated on the diphenylpyrimidine acceptor group. frontiersin.orgfrontiersin.org This spatial separation is a key feature for materials exhibiting thermally activated delayed fluorescence (TADF).

Below is a table summarizing computed HOMO, LUMO, and energy gap values for illustrative diphenylpyrimidine derivatives from a research study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (E_g) (eV)
4,6-PhPMAF-5.61(not specified)(not specified)
2,6-PhPMAF-5.70(not specified)(not specified)
Experimental 4,6-PhPMAF-5.30-2.273.03
Experimental 2,6-PhPMAF-5.26-2.312.95
Table 1: Theoretical and experimental frontier orbital energies and energy gaps for two diphenylpyrimidine derivatives. Note that the theoretical values are from DFT calculations and the experimental values are determined using cyclic voltammetry and optical measurements. frontiersin.org

Prediction of Spectroscopic Properties (Absorption and Emission Maxima)

Computational methods, particularly TD-DFT, are widely used to predict the spectroscopic properties of molecules, such as their UV-visible absorption and emission spectra. arxiv.orgresearchgate.netscm.com By calculating the energies of electronic transitions between the ground and excited states, it is possible to predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

For derivatives of this compound, TD-DFT calculations have been used to predict their absorption and emission characteristics. For example, the calculated vertical excitation energy for a derivative, 4,6-PhPMAF, was found to be 3.40 eV, corresponding to an absorption wavelength of 363 nm. frontiersin.orgfrontiersin.org Similarly, the maximum photoluminescence emission for this compound was predicted and compared with experimental data. frontiersin.org These predictions are invaluable for designing new molecules with specific optical properties for applications like OLEDs. mdpi.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. nih.govmdpi.com It allows chemists to explore the energetics of different reaction routes, identify transient intermediates, and understand the factors that control the outcome of a reaction.

Transition State Analysis and Free Energy Diagrams for Reaction Pathways

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. github.ionih.gov A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can locate these structures and calculate their energies. github.io By connecting the reactants, transition states, and products, a free energy diagram can be constructed, which provides a visual representation of the energy changes throughout the reaction. smu.edu

For reactions involving this compound derivatives, DFT studies have been employed to elucidate reaction mechanisms. For instance, in the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, DFT calculations were used to compare the transition states for O-alkylation versus N-alkylation. researchgate.netrsc.orgrsc.org The studies found that the transition state leading to the O-alkylated product is more energetically favorable under certain conditions, thus explaining the observed selectivity. researchgate.netrsc.orgrsc.org

Computational Assessment of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products, and understanding the factors that govern regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is a central theme in organic chemistry. Computational modeling can provide valuable insights into these phenomena. rsc.org

In the synthesis of derivatives of this compound, computational studies have been used to rationalize the observed regioselectivity. For example, in the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones, DFT calculations showed that the use of caesium carbonate as a base favors the formation of the O-alkylated product over the N-alkylated product. researchgate.netrsc.orgrsc.org This was attributed to the favorable interaction of the caesium ion with the pyrimidinone system in the transition state leading to O-alkylation. rsc.org Such computational assessments are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Advanced Computational Methods: Ab Initio Multireference Level Calculations (e.g., CASSCF)

The Complete Active Space Self-Consistent Field (CASSCF) method is a prominent multireference approach. osti.govnsf.gov In a CASSCF calculation, the molecular orbitals are divided into three spaces: inactive (doubly occupied), active, and virtual (unoccupied). Within the "active space," a full configuration interaction (CI) calculation is performed, meaning all possible arrangements of the active electrons in the active orbitals are considered. stackexchange.com The coefficients of these configurations and the molecular orbital coefficients are then optimized simultaneously.

The primary challenge and art of a CASSCF calculation lies in the selection of the active space (the number of electrons and orbitals). stackexchange.com This choice requires chemical intuition and is critical for obtaining meaningful results. For a molecule like this compound, the active space would likely include the π-orbitals of the pyrimidine and phenyl rings, which are crucial for its electronic transitions and potential photochemical behavior.

Key aspects of the CASSCF methodology include:

Static vs. Dynamic Correlation: CASSCF is designed to capture static (or strong) correlation, which arises from near-degeneracies in electronic states. Dynamic correlation, which arises from the instantaneous repulsion between electrons, is typically accounted for by subsequent methods like CASPT2 (Complete Active Space Second-order Perturbation Theory) or Multireference Configuration Interaction (MRCI). osti.govnih.gov

Applications: This method is invaluable for studying excited state energies, potential energy surfaces of photochemical reactions, and systems with complex electronic structures like diradicals or certain transition metal complexes. nih.gov

Computational Cost: The computational cost of CASSCF grows exponentially with the size of the active space, which often limits its application to systems of moderate size. stackexchange.com

While specific CASSCF studies on this compound are not prominent in the surveyed literature, the methodology is well-suited to investigate its UV-Vis absorption spectrum, predict the nature of its low-lying excited states, and explore pathways for photochemical reactions or degradation.

Solvation Models for Simulating Environmental Effects on Electronic Properties

Chemical processes and properties are significantly influenced by the surrounding environment, particularly in the liquid phase. Solvation models are computational methods designed to account for the effects of a solvent on a solute molecule. q-chem.com These models are crucial for accurately predicting properties like reaction rates, equilibrium constants, and spectroscopic shifts in solution. They are broadly categorized into two types: explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. q-chem.com This provides a detailed, atomistic picture of the solute-solvent interactions, including specific hydrogen bonds. However, this level of detail comes at a high computational cost, as it requires averaging over numerous solvent configurations.

Implicit Solvation Models (Continuum Models): Implicit models offer a more computationally efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant. q-chem.comtum.de The solute is placed within a cavity in this continuum, and its charge distribution polarizes the surrounding medium, which in turn creates a "reaction field" that interacts with the solute. q-chem.com This self-consistent reaction field (SCRF) approach is widely used. q-chem.com

Several popular implicit solvation models are available, each with different approaches to defining the cavity and calculating the electrostatic interaction:

Polarizable Continuum Model (PCM): One of the most widely used families of models, where the cavity is constructed from a union of interlocking spheres centered on the atoms of the solute. Variants like IEF-PCM and C-PCM differ in how they solve the electrostatic equations at the cavity surface. q-chem.comosti.gov

COSMO (Conductor-like Screening Model): This model initially treats the solvent as a perfect conductor, which simplifies the electrostatic calculations, and then applies a correction to account for the finite dielectric constant of the real solvent. numberanalytics.com

SMx Models (e.g., SM12, SMD): Developed by Truhlar and coworkers, these models are based on the generalized Born approximation for electrostatics and are extensively parameterized to reproduce experimental solvation free energies. numberanalytics.comscm.com They include terms not only for electrostatics but also for non-electrostatic effects like cavitation (the energy required to create the solute cavity), dispersion, and solvent structural changes. q-chem.comscm.com

For this compound, applying these models would allow researchers to predict how its electronic properties, such as the energy of its frontier molecular orbitals and its UV-Vis absorption spectrum, change when moving from the gas phase to various solvents like water, ethanol, or chloroform.

Solvation Model Type Description Common Examples Primary Application
Implicit (Continuum) Represents the solvent as a continuous dielectric medium. Computationally efficient.PCM, COSMO, SM12, SMDCalculating solvation free energies, simulating solvent effects on spectra and reaction profiles. q-chem.comnumberanalytics.com
Explicit Includes individual solvent molecules in the calculation. Computationally demanding.QM/MM, Full QM ClusterStudying specific solute-solvent interactions like hydrogen bonding and detailed solvent structuring. q-chem.comnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction (Methodology Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed activity.

The development of a QSAR model typically involves the following key steps:

Data Set Selection: A dataset of molecules with known activities (e.g., inhibitory concentration, IC50) is compiled. This set is then typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. researchgate.netunar.ac.id

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can range from simple 1D descriptors (e.g., molecular weight, atom counts) to 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Generation: Using statistical methods, a mathematical equation is generated that links the descriptors (independent variables) to the activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), while external validation is done by using the model to predict the activities of the test set compounds.

For pyrimidine derivatives, QSAR studies are common. For instance, 2D- and 3D-QSAR models have been developed for various substituted pyrimidines to understand their inhibitory activity against targets like protein kinases or to predict their anti-malarial or anti-cancer properties. researchgate.netnih.govacs.org

2D-QSAR: Relates activity to descriptors that can be calculated from the 2D representation of the molecule, such as quantum chemical descriptors (LUMO energy), physicochemical properties (logP), and connectivity indices.

3D-QSAR: Requires the 3D alignment of the molecules in the dataset. It generates fields around the molecules to represent steric and electrostatic properties. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate these 3D fields with activity, providing intuitive contour maps that guide structural modifications. researchgate.netacs.org

QSAR Method Basis Typical Descriptors Output
2D-QSAR Based on 2D structural information and calculated properties.Physicochemical (logP), Quantum Chemical (LUMO), Topological Indices. A mathematical equation relating descriptors to activity.
3D-QSAR (CoMFA/CoMSIA) Based on the 3D aligned structures of molecules.Steric and electrostatic fields (CoMFA); adds hydrophobic, H-bond donor/acceptor fields (CoMSIA). researchgate.netacs.org3D contour maps indicating regions where modifying a property (e.g., adding bulk) would enhance or decrease activity.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interaction Studies (Methodology Focus)

Molecular Dynamics (MD) is a powerful computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com It provides a "molecular movie" that reveals information about the conformational dynamics of a molecule and its interactions with its environment. mun.ca This is particularly valuable for flexible molecules like this compound, where rotation around the single bonds connecting the phenyl rings to the pyrimidine core allows for a wide range of possible conformations.

The methodology of an MD simulation involves three main components:

A Force Field: This is a set of empirical energy functions and parameters used to calculate the potential energy of the system as a function of its atomic coordinates. Force fields (e.g., AMBER, CHARMM, GROMOS) describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). chemrxiv.org The accuracy of the simulation is highly dependent on the quality of the force field parameters.

Numerical Integration: Newton's equations of motion are solved numerically for each atom in the system at discrete time steps (typically on the order of femtoseconds). This generates a trajectory—a record of atomic positions, velocities, and energies over time. chemrxiv.org

Ensemble and Boundary Conditions: Simulations are typically run under specific thermodynamic conditions (e.g., constant temperature and pressure, NPT ensemble) to mimic experimental environments. Periodic boundary conditions are used to simulate a bulk system and avoid edge effects by surrounding the central simulation box with identical copies. chemrxiv.org

Applications in Studying this compound:

Conformational Analysis: MD simulations can explore the vast conformational landscape of this compound. By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations, the energy barriers between them, and how the conformational preferences change in different solvents. mun.cachemrxiv.org

Intermolecular Interactions: MD can be used to simulate this compound interacting with other molecules, such as a protein receptor or a lipid membrane. mdpi.commdpi.com Analysis of these simulations can reveal key binding interactions (e.g., hydrogen bonds, hydrophobic contacts), the stability of the complex, and the free energy of binding. nih.gov

Analysis of an MD trajectory involves calculating various properties over time, such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration to measure molecular compactness, and radial distribution functions to understand solvent structuring around the solute. chemrxiv.org For complex processes like binding or large conformational changes, enhanced sampling techniques like metadynamics or replica-exchange MD may be required to overcome energy barriers and adequately sample the conformational space. mdpi.com

Advanced Applications and Emerging Research Directions for Diphenylpyrimidine Derivatives

Diphenylpyrimidine Derivatives in Advanced Materials Science

The inherent properties of the diphenylpyrimidine core, such as high thermal stability and electron-accepting capability, make it an attractive component for high-performance organic materials. Researchers have successfully incorporated this moiety into a range of materials, leading to advancements in organic electronics and polymer science.

Organic Semiconductors and Electronic Materials

The electron-deficient pyrimidine (B1678525) ring is a crucial component for developing organic semiconductors, including phosphorescent emitters, host materials, and electron-transporting materials (ETMs) for organic light-emitting diodes (OLEDs). spiedigitallibrary.org The C=N double bonds in the pyrimidine structure provide strong electron-accepting properties. spiedigitallibrary.org

Diphenylpyrimidine derivatives have been engineered as high-performance emitters and host materials in OLEDs. spiedigitallibrary.orgnih.gov For instance, a derivative featuring a spiroacridine donor and a diphenylpyrimidine acceptor, namely 4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9'-fluorene] (4,6-PhPMAF), has been synthesized for use in deep-blue thermally activated delayed fluorescence (TADF) OLEDs. nih.gov In a device using a bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) host, this emitter achieved a deep-blue emission with CIE coordinates of (0.15, 0.11). nih.gov

The performance of such materials is intrinsically linked to their molecular orbital energies. In derivatives like 4,6-PhPMAF, the highest occupied molecular orbital (HOMO) is typically localized on the electron donor group (e.g., spiroacridine), while the lowest unoccupied molecular orbital (LUMO) resides on the diphenylpyrimidine acceptor unit. nih.gov This spatial separation is key to achieving TADF.

Furthermore, diphenylpyrimidine units have been incorporated into bipolar host materials, which possess both electron and hole transporting capabilities. rsc.org A material named 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm) was developed as a bipolar host for blue phosphorescent OLEDs, demonstrating a high triplet energy of 2.64 eV and enabling a low turn-on voltage of 3.1 V. Similarly, dibenzothiophene-containing diphenylpyrimidine derivatives have been created as n-type (electron-transporting) host materials for deep-red phosphorescent OLEDs, leading to high external quantum efficiencies (EQEs) of over 15%. The use of pyrimidine-based ETMs has also been shown to lead to OLEDs with extremely low operating voltages. researchgate.net

Derivative NameRole in OLEDHost MaterialPerformance MetricReference
4-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9'-fluorene] (4,6-PhPMAF)Deep-Blue TADF EmitterDPEPOMax EQE: 2.95%, Luminescence: 213 cd/m², CIE: (0.15, 0.11) nih.gov
2-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-10H-spiro[acridine-9,9'-fluorene] (2,6-PhPMAF)Blue TADF EmitterDPEPOMax EQE: 12.38%, Luminescence: 1,445 cd/m², CIE: (0.16, 0.19) nih.gov
4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine (46DCzPPm)Bipolar HostN/ATriplet Energy (E_T): 2.64 eV, Turn-on Voltage: 3.1 V (for a blue PhOLED)
2-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine (4DBT46PM)n-type HostN/AAchieved EQE > 15% in deep-red PhOLEDs
Py2ICz (modified mCP with 2,4-diphenylpyrimidine)Bipolar HostN/AMax EQE: 24.1% in a solution-processed green TADF-OLED rsc.org

Polymers and Coatings Research

The thermal stability and specific functionalities of the diphenylpyrimidine unit have made it a target for inclusion in high-performance polymers. Poly(arylene ether pyrimidine)s have been synthesized using monomers like 4,6-bis(4-fluorophenyl)pyrimidine. acs.org These polymers demonstrate good thermal stability, with 10% weight loss occurring at temperatures between 480–540 °C. acs.org By solution casting, they can form clear, pale yellow, and flexible films. acs.org One such polymer containing a phenylphosphine (B1580520) oxide linkage showed not only good tensile properties but also notable resistance to oxygen plasma, suggesting its potential use in protective coatings for harsh environments, such as low Earth orbit. acs.org

In a different approach, novel poly(phenylene thioether)s incorporating pyrimidine rings have been developed. rsc.org These polymers exhibit high thermal stability (5% weight-loss temperature >320 °C), high refractive indices (up to 1.678), and low birefringence, making them candidates for advanced optical applications like thermoplastic lenses. rsc.org Additionally, pyrimidine-based iridium complexes have been used as dopants in polymer light-emitting diodes (PLEDs), achieving high efficiency and stable phosphorescent emission. nih.gov

Development of Tailored Functional Materials

The functionalization of the diphenylpyrimidine scaffold allows for the precise tuning of material properties. By attaching different electron-donating groups to the diphenylpyrimidine core, researchers can create "push-pull" systems with tailored electronic and photophysical characteristics. researchgate.netdntb.gov.ua For example, the emissive properties of 4-aminobiphenyl-2-pyrimidine systems are heavily influenced by the nature of the N,N-disubstituted amino group. dntb.gov.ua A derivative with N,N-diphenyl-amine maintains its emission regardless of solvent polarity due to steric hindrance that prevents non-radiative decay pathways. dntb.gov.ua This ability to control fluorescence through molecular design is crucial for developing advanced sensors and probes. dntb.gov.ua

Pyrimidine-Based Scaffolds in Agrochemical Research and Development

The pyrimidine ring is a key structural motif in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netaphrc.orgclockss.org Its derivatives are explored for their biological activities, which can be fine-tuned by altering the substituents on the ring. aphrc.orgontosight.ai

While much of the research focuses on broader classes of pyrimidines, the principles are applicable to diphenylpyrimidine derivatives. For instance, anilinopyrimidine fungicides like Pyrimethanil work by inhibiting the production of infection enzymes in fungi, proving effective against diseases like gray mold. made-in-china.com Some research has specifically investigated diphenylpyrimidine derivatives for antifungal activity. One study synthesized 5-(imidazol-1-yl-phenylmethyl)-2,4-diphenyl-pyrimidine, though it only showed weak antimicrobial activity. nih.gov Other studies have found that certain substituted 1,6-diphenylpyrimidine-2(1H)-selenone derivatives exhibit very strong activity against specific strains of fungi and Gram-positive bacteria. scilit.com

In the realm of herbicides, pyrimidine derivatives are prominent, particularly in the sulfonylurea class, which inhibits the biosynthesis of essential amino acids in plants. clockss.org Research into new herbicidal compounds has explored structures combining pyrimidine with other toxophores. conicet.gov.ar One study investigated diphenyl pyrimidine propenone (DPPP) compounds, which showed selective herbicidal activity against rape (Brassica napus). conicet.gov.ar Another patent describes 4-substituted-2,6-diphenylpyrimidine derivatives with herbicidal activity and selectivity between crops and weeds. google.com

Regarding insecticides, pyrimidine derivatives have been developed to target various biological pathways in insects. jst.go.jp Mesoionic insecticides based on the pyridino[1,2-a]pyrimidine scaffold have shown good activity against aphids. nih.gov Benzpyrimoxan, a pyrimidine derivative, is a novel insecticide effective against rice planthoppers, including strains resistant to existing pesticides. jst.go.jp

Photonic and Sensor Applications of Diphenylpyrimidine Chromophores

Diphenylpyrimidine derivatives are increasingly recognized for their potential in photonics and sensor technology due to their unique photophysical properties. researchgate.netkchem.org When integrated into a donor-π-acceptor ("push-pull") architecture, the electron-accepting diphenylpyrimidine core can give rise to materials with significant nonlinear optical (NLO) properties, which are crucial for applications like two-photon absorption (2PA). rsc.orgresearchgate.net

Research into styrylpyrimidine derivatives, where a styrylpyrimidine core acts as the electron-withdrawing unit and diphenylamino groups serve as donors, has demonstrated a strategy to enhance the 2PA response. rsc.org These branched molecules can achieve high 2PA cross-section values, reaching up to 500 GM, which is beneficial for applications in 3D microfabrication and fluorescence imaging. rsc.orgmdpi.com The NLO properties can be further enhanced in a crystalline environment. rsc.orgnih.gov

The fluorescence of diphenylpyrimidine derivatives can be highly sensitive to their environment, a property exploited in the development of chemical sensors. researchgate.net The emission of certain push-pull pyrimidine chromophores can shift dramatically with solvent polarity, a phenomenon known as solvatochromism. researchgate.net This sensitivity allows them to act as probes for their local environment. For instance, a drastic fluorescence quenching is observed in some 4-aminobiphenyl-2-pyrimidine derivatives as solvent polarity increases, a mechanism that can be harnessed for sensing applications. dntb.gov.ua


Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-diphenylpyrimidine derivatives, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : Fluorinated pyrimidines, such as 4-fluoro-2-methyl-6-phenylpyrimidine, are synthesized via metal-free reactions under mild conditions using β-CF3 aryl ketones as precursors. Key parameters include solvent selection (e.g., DMF), temperature control (60–80°C), and catalyst-free cyclization. Yield optimization often involves adjusting stoichiometric ratios (e.g., 1:1.2 for ketone to amine) and purification via column chromatography . For non-fluorinated analogs, Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce aryl groups at the 2- and 4-positions of the pyrimidine core .

Q. How are structural modifications (e.g., sulfonamide or hydroxamic acid substituents) evaluated for enhancing bioactivity in kinase inhibition studies?

  • Methodological Answer : Derivatives like sulfonamide-substituted 2,4-diphenylpyrimidines (Sul-DPPYs) are designed to target focal adhesion kinase (FAK). Activity is assessed via enzymatic assays (IC50 values against FAK) and cellular proliferation tests (e.g., MTT assays on NSCLC cell lines). Substituents at the 6-position of the pyrimidine ring are critical for binding affinity; for example, bulky groups improve hydrophobic interactions in the ATP-binding pocket .

Q. What safety protocols are recommended for handling this compound derivatives during synthesis and bioassays?

  • Methodological Answer : Protective measures include using nitrile gloves, fume hoods, and closed systems (e.g., glove boxes) to avoid inhalation or dermal contact. Waste must be segregated into halogenated organic containers due to potential chlorine/fluorine content. Post-experiment decontamination with 70% ethanol is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase selectivity profiles between in vitro and in vivo models for this compound-based inhibitors?

  • Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. To address this, use orthogonal assays:

  • In vitro : Broad kinase profiling (e.g., Eurofins KinaseProfiler™) at 1 µM concentration.
  • In vivo : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) combined with transcriptomic analysis of tumor xenografts. Dual-target inhibitors (e.g., EGFR/FAK) require co-crystallization studies to validate binding modes .

Q. What computational strategies are employed to predict the degradation pathways and environmental impact of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6–311+G(d,p) level models reaction mechanisms with hydroxyl radicals (•OH). Solvent effects are simulated using the SMD continuum model. Key degradation intermediates (e.g., phenolic radicals) are identified via transition-state analysis, guiding experimental validation in advanced oxidation processes (AOPs) .

Q. How do dual-targeting this compound derivatives overcome resistance mutations in kinases like EGFR T790M/L858R?

  • Methodological Answer : Derivatives with hydroxamic acid moieties (e.g., compound 105045) chelate magnesium ions in the ATP-binding site, restoring affinity against T790M mutants. Molecular dynamics simulations (50 ns trajectories) assess conformational flexibility, while resistance models are generated via CRISPR-Cas9 knock-in of mutations in Ba/F3 cells .

Q. What experimental designs are used to evaluate the anti-angiogenic effects of this compound derivatives beyond direct kinase inhibition?

  • Methodological Answer :

  • In vitro : Tube formation assays using human umbilical vein endothelial cells (HUVECs).
  • In vivo : Matrigel plug assays in mice, measuring hemoglobin content via Drabkin’s reagent.
  • Mechanistic studies include ELISA for VEGF secretion and Western blotting for HIF-1α stabilization under hypoxia .

Methodological Considerations

Q. How are crystallographic data leveraged to optimize the pyrimidine scaffold for selective kinase inhibition?

  • Answer : Co-crystal structures (e.g., PDB 4I24) guide substitutions at the 2- and 4-positions. For example, 4-aryl groups occupy the hydrophobic back pocket of FAK, while 2-amino groups form hydrogen bonds with Glu430. RosettaLigand docking scores (< -10 kcal/mol) prioritize synthetic targets .

Q. What analytical techniques are critical for characterizing novel this compound derivatives?

  • Answer :

  • NMR : 1H/13C NMR confirms regioselectivity (e.g., δ 8.2–8.5 ppm for pyrimidine protons).
  • HRMS : Accurate mass (± 5 ppm) verifies molecular formulae.
  • XRD : Single-crystal diffraction resolves tautomeric forms (e.g., enol vs. keto) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.